molecular formula C15H22N6 B15114139 1'-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4'-bipiperidine

1'-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4'-bipiperidine

Cat. No.: B15114139
M. Wt: 286.38 g/mol
InChI Key: NOFOTKBERQNLGO-UHFFFAOYSA-N
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Description

1’-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4’-bipiperidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a triazolo-pyridazine moiety with a bipiperidine framework, which contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4’-bipiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the acid-catalyzed cyclization of hydrazinyl derivatives with ortho esters . Microwave irradiation has also been employed to facilitate the synthesis, offering a more efficient and rapid approach .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 1’-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1’-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4’-bipiperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bromodomain-containing proteins, which play a crucial role in regulating gene expression . The compound binds to the bromodomain, preventing the interaction with acetylated histones and thereby modulating transcriptional activity.

Comparison with Similar Compounds

Uniqueness: 1’-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4’-bipiperidine stands out due to its bipiperidine framework, which imparts unique steric and electronic properties. This structural feature enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C15H22N6

Molecular Weight

286.38 g/mol

IUPAC Name

6-(4-piperidin-1-ylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C15H22N6/c1-2-8-19(9-3-1)13-6-10-20(11-7-13)15-5-4-14-17-16-12-21(14)18-15/h4-5,12-13H,1-3,6-11H2

InChI Key

NOFOTKBERQNLGO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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